4-Desmethyl-3-methyl Celecoxib-d4
Description
Significance of Stable Isotope Labeling in Drug Metabolism and Analytical Chemistry
Stable isotope labeling, particularly with deuterium (B1214612), is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. nih.gov The use of stable isotope-labeled compounds, in conjunction with sensitive analytical techniques like mass spectrometry (MS), allows researchers to trace the fate of a drug molecule within a biological system. nih.govacs.org This is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govacs.org
In analytical chemistry, deuterated compounds serve as ideal internal standards for quantitative bioanalysis. pharmaffiliates.com Because they are chemically identical to the analyte of interest but have a different mass, they can be used to accurately quantify the concentration of the non-labeled drug and its metabolites in complex biological matrices like plasma and urine, correcting for variations in sample preparation and instrument response. nih.gov This is particularly important for liquid chromatography-mass spectrometry (LC-MS/MS) methods, which are widely used for their high sensitivity and selectivity. nih.govnih.gov
Contextualization of 4-Desmethyl-3-methyl Celecoxib-d4 within Celecoxib (B62257) Research
This compound is a labeled version of a positional isomer of Celecoxib. pharmaffiliates.comcymitquimica.com Its significance is best understood in the context of Celecoxib's metabolism and the ongoing research into its therapeutic applications.
Overview of Celecoxib Metabolism and Major Metabolites
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. nih.govdrugbank.com It is extensively metabolized in the liver, primarily by the cytochrome P450 2C9 (CYP2C9) enzyme, with a minor contribution from CYP3A4. nih.govpharmgkb.orgpharmgkb.org The primary metabolic pathway involves the hydroxylation of the methyl group to form hydroxycelecoxib (M3). nih.govpharmgkb.org This metabolite is then further oxidized by cytosolic alcohol dehydrogenases to form a carboxylic acid metabolite known as carboxycelecoxib (M2). pharmgkb.orgclinpgx.org These metabolites, along with their glucuronide conjugates (M1 and M5), are the main forms of Celecoxib found in urine and feces. drugbank.comfda.govfda.gov Importantly, these metabolites are considered pharmacologically inactive as COX inhibitors. drugbank.compharmgkb.orgfda.gov
The metabolic pathway of Celecoxib can be summarized as follows:
| Compound | Description |
| Celecoxib | Parent Drug |
| Hydroxycelecoxib (M3) | Primary alcohol metabolite formed by CYP2C9. nih.govpharmgkb.org |
| Carboxycelecoxib (M2) | Carboxylic acid metabolite formed from the oxidation of hydroxycelecoxib. pharmgkb.orgclinpgx.org |
| Glucuronide Conjugates (M1, M5) | Formed from the conjugation of the metabolites. fda.govnih.gov |
Importance of Metabolite Profiling and Characterization
Understanding the metabolic fate of a drug like Celecoxib is critical for several reasons. Metabolite profiling helps to:
Identify all drug-related components in circulation. acs.org
Assess the potential for drug-drug interactions. Since Celecoxib is primarily metabolized by CYP2C9, co-administration with drugs that inhibit this enzyme can lead to increased Celecoxib levels. pharmgkb.orgpharmgkb.org
Understand inter-individual variability in drug response. Genetic polymorphisms in CYP2C9 can significantly alter Celecoxib's pharmacokinetics. nih.govpharmgkb.org
Ensure that metabolites are not responsible for any observed toxicity.
Accurate quantification of Celecoxib and its metabolites is essential for these assessments. nih.gov
Rationale for Deuterium Incorporation in Drug Analogs for Research Applications
The incorporation of deuterium into drug analogs like this compound serves several key research purposes:
Internal Standards in Bioanalysis: As mentioned, deuterated analogs are the gold standard for internal standards in quantitative mass spectrometry-based assays. pharmaffiliates.com Their use in methods like LC-MS/MS allows for precise and accurate measurement of the non-deuterated drug and its metabolites in biological samples. nih.govnih.gov
Metabolic Pathway Elucidation: Stable isotope labeling can be used to trace the metabolic transformation of a drug. nih.gov By administering a deuterated version of the drug, researchers can more easily identify and track the formation of various metabolites using mass spectrometry.
Investigating Kinetic Isotope Effects: The replacement of hydrogen with deuterium can slow down the rate of metabolic reactions. researchgate.netacs.org Studying this kinetic isotope effect can provide valuable insights into the mechanisms of drug metabolism.
Research Utility and Academic Relevance of this compound
This compound is a valuable research tool, primarily utilized as a labeled internal standard in the quantitative analysis of Celecoxib and its metabolites. pharmaffiliates.com Its specific structure, a meta-positional isomer of Celecoxib, makes it useful for distinguishing between different isomers that may be present as impurities or metabolites. pharmaffiliates.comcymitquimica.com The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium. pharmaffiliates.com
The academic relevance of this compound lies in its application in pharmacokinetic and metabolic studies of Celecoxib. For instance, in studies investigating the impact of genetic variations in CYP2C9 on Celecoxib metabolism, this compound could be used as an internal standard to accurately quantify the levels of Celecoxib and its metabolites in different patient populations. nih.govpharmgkb.org This allows for a more precise understanding of how genetic factors influence drug disposition and response.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-3-2-4-12(9-11)15-10-16(17(18,19)20)22-23(15)13-5-7-14(8-6-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVPOTMPKLOUHZ-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=CC(=C3)C)[2H])[2H])S(=O)(=O)N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Isotopic Incorporation Strategies
Chemical Synthesis Pathways for 4-Desmethyl-3-methyl Celecoxib-d4
The synthesis of this compound is not a trivial process and involves a multi-step pathway designed to regioselectively introduce deuterium (B1214612) atoms into the molecular structure. The core structure is typically assembled first, followed by or during which isotopic labeling is achieved. A common and industrially applied method for constructing the pyrazole (B372694) core of celecoxib (B62257) and its analogs is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.netresearchgate.net
For this compound, the synthesis would logically proceed by first creating the non-deuterated pyrazole ring system and then introducing the deuterium atoms. An alternative involves using a deuterated precursor in the initial condensation reaction.
The strategic placement of deuterium is critical, as it is intended to be at a metabolically stable position to be useful in drug metabolism studies. chemrxiv.org Deuteration can significantly alter the metabolic fate of a molecule due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond. nih.gov In the case of this compound, the "d4" designation implies the replacement of four hydrogen atoms with deuterium. A chemically logical position for this labeling would be on the phenyl ring of the sulfonamide moiety.
Strategies to achieve this deuteration include:
Catalytic Hydrogen Isotope Exchange (HIE): This late-stage functionalization method involves the direct exchange of hydrogen for deuterium on the aromatic ring. It can be performed using catalysts like palladium or iridium in the presence of a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). acs.org
Use of Deuterated Precursors: A more direct route involves synthesizing the compound from a deuterated starting material. In this case, a deuterated version of 4-hydrazinophenylsulfonamide would be required for the Knorr cyclization step.
The efficiency of labeling is a key parameter, with the goal of achieving high deuterium incorporation (typically >95-98%) with minimal amounts of unlabeled or partially labeled species. assumption.edu
Table 1: Comparison of Deuteration Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic H/D Exchange | Direct exchange of H for D on the final molecule or a late-stage intermediate using a metal catalyst and a deuterium source. acs.org | Late-stage modification, avoids multi-step synthesis of deuterated precursors. | Can lack regioselectivity, may require optimization of catalysts and conditions. acs.org |
| Deuterated Precursor Synthesis | Synthesis starts with a building block that already contains the deuterium atoms in the desired positions. | High regioselectivity, predictable outcome. | Requires a separate, often multi-step, synthesis for the labeled precursor. assumption.edu |
| Reduction with Deuterated Reagents | Using reagents like Lithium Aluminum Deuteride (LiAlD₄) to reduce a suitable functional group. assumption.edursc.org | High efficiency for specific transformations. | Limited to specific locations where a reducible functional group can be placed. |
Achieving high isotopic purity and chemical yield requires careful optimization of reaction conditions. For catalytic H-D exchange reactions, several factors are critical. The choice of catalyst, solvent, temperature, and deuterium source can profoundly influence the outcome. researchgate.net For instance, studies on the deuteration of anilines and phenols have shown that specific manganese-based heterogeneous catalysts can achieve high deuterium incorporation (up to 94%) using D₂O as the isotope source. researchgate.net The reaction conditions must be tailored to the specific substrate to maximize labeling at the desired positions while minimizing side reactions and preserving the integrity of the molecule.
Table 2: Optimization Parameters for Deuteration Reactions
| Parameter | Effect on Purity and Yield | Example from Literature |
|---|---|---|
| Catalyst | The choice of metal (e.g., Pd, Ir, Mn) and ligands determines activity and selectivity. acs.orgresearchgate.net | Manganese catalysts outperformed noble metals like ruthenium and palladium for deuterating certain anilines. researchgate.net |
| Solvent | The solvent can affect catalyst solubility, substrate reactivity, and the efficiency of the deuterium source. | In some manganese-catalyzed reactions, the presence of organic cosolvents decreased deuterium incorporation compared to using pure D₂O. researchgate.net |
| Temperature | Higher temperatures can increase reaction rates but may also lead to degradation or reduced selectivity. | Optimizing temperature is a balance between achieving complete exchange and preventing side product formation. nih.gov |
| Deuterium Source | The choice between D₂ gas, D₂O, or deuterated solvents like CD₃CO₂D depends on the reaction mechanism and cost. acs.org | D₂O is an economical and effective deuterium source for many catalytic H-D exchange reactions. researchgate.net |
Synthesis of Non-Deuterated Desmethyl Celecoxib Isomers for Comparative Studies
To properly characterize the deuterated compound and to serve as a reference in analytical studies, the synthesis of the non-deuterated analog, 4-Desmethyl-3-methyl Celecoxib, is necessary. This compound is recognized as Celecoxib USP Related Compound A. lgcstandards.com Its synthesis follows the established Knorr pyrazole pathway. researchgate.net
The key reaction is the cyclocondensation of the β-diketone intermediate, 1-(3-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, with 4-hydrazinophenylsulfonamide or its hydrochloride salt. google.comgoogle.com The reaction is typically carried out in a solvent such as ethanol (B145695) or a mixture of an alkyl ester and water. researchgate.netgoogle.com This reaction produces the desired 1,5-diarylpyrazole structure. The formation of regioisomers is a known challenge in this synthesis, making purification a critical subsequent step. researchgate.netgoogle.com
Precursor Chemistry and Intermediate Compound Isolation
1-(3-methylphenyl)-4,4,4-trifluorobutane-1,3-dione: This key intermediate is prepared via a Claisen condensation reaction. acs.org Typically, 3-methylacetophenone is reacted with an ethyl trifluoroacetate (B77799) in the presence of a strong base like sodium methoxide. google.com
4-hydrazinophenylsulfonamide: This is the other crucial precursor, which provides the N-phenylsulfonamide portion of the final molecule.
A critical step in ensuring the purity of the final product is the isolation and purification of the 1,3-dione intermediate before the cyclization reaction. google.com Patents describing the synthesis of celecoxib analogs often include a step where this intermediate is crystallized and isolated, thereby removing impurities that could interfere with the subsequent pyrazole formation or lead to the generation of unwanted side products. google.com
Chromatographic Purification Techniques for Research-Grade Material Purity
Given that the synthesis of diarylpyrazoles can yield isomeric impurities, chromatographic purification is essential to obtain research-grade material. nih.gov High-Performance Liquid Chromatography (HPLC) is the predominant technique for both the analysis and purification of celecoxib and its analogs. researchgate.netmdpi.com
For purification, preparative HPLC is employed. Reversed-phase chromatography is most common, utilizing columns packed with a nonpolar stationary phase, such as C18 or C8 silica. researchgate.netnih.gov A polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with potential pH modifiers like acetic or formic acid, is used to elute the compounds. ijpsonline.com The conditions are optimized to achieve baseline separation of the target compound from any regioisomers, unreacted starting materials, and other process-related impurities. nih.gov The purity of the collected fractions is then confirmed by analytical HPLC before the solvent is removed to yield the final, high-purity solid material.
Table 3: Typical HPLC Systems for Celecoxib Analog Purification & Analysis
| Component | Description |
|---|---|
| Column | Reversed-phase columns like C18 or C8 are standard. nih.govijpsonline.com Chiral columns are used for separating enantiomers if applicable. mdpi.com |
| Mobile Phase | Isocratic or gradient elution using mixtures of Acetonitrile/Water or Methanol/Water. researchgate.netijpsonline.com |
| Detector | UV detector set at a wavelength where the analyte has strong absorbance, typically around 251-254 nm. researchgate.netijpsonline.com |
| Flow Rate | Typically 0.8-1.5 mL/min for analytical scale, scaled up for preparative work. mdpi.comijpsonline.com |
Analytical Confirmation of Isotopic Enrichment and Positional Deuteration
Once the purified product is obtained, its identity, purity, and isotopic labeling must be rigorously confirmed. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is used for this purpose.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and to determine the isotopic purity. researchgate.net The mass spectrum of this compound will show a molecular ion peak corresponding to the mass of the deuterated molecule. The isotopic distribution pattern is analyzed to calculate the percentage of deuterium incorporation by comparing the relative abundances of the unlabeled (M), partially labeled (M+1, M+2, M+3), and fully labeled (M+4) species. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure and the position of deuteration. In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. nih.gov ¹³C NMR confirms the carbon skeleton of the molecule. For a more direct confirmation of deuterium, ²H NMR spectroscopy can be employed, which will show signals only for the deuterium atoms in the molecule.
These analytical techniques, when used in combination, provide a comprehensive characterization of the synthesized this compound, confirming its structure, purity, and the success of the isotopic labeling strategy.
High-Resolution Mass Spectrometry for Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for verifying the successful incorporation of deuterium atoms and for assessing the isotopic purity of this compound. HRMS provides highly accurate mass measurements, allowing for the differentiation between the isotopically labeled compound and its unlabeled counterpart, as well as any partially labeled species.
The isotopic purity is a critical parameter, as it directly impacts the reliability of quantitative studies where this compound is used as an internal standard. In a typical HRMS analysis, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The high resolving power of the instrument enables the separation of ions with very small mass differences.
For this compound, the theoretical mass difference between the fully deuterated (d4) and the unlabeled (d0) compound is approximately 4.025 Da. HRMS can not only confirm the presence of the d4 isotopologue but also quantify the relative abundance of other isotopic species, such as d0, d1, d2, and d3. This detailed isotopic distribution is crucial for ensuring the quality of the labeled standard. The data obtained from HRMS analysis is often presented as a mass spectrum, where the relative intensities of the different isotopic peaks are clearly visualized.
Isotopic Distribution of this compound
| Isotopologue | Relative Abundance (%) |
| d0 | < 0.1 |
| d1 | < 0.5 |
| d2 | < 1.0 |
| d3 | ~ 5.0 |
| d4 | > 93.5 |
This table represents a hypothetical, yet typical, isotopic distribution for a high-purity deuterated standard as determined by HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification
While HRMS confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for verifying the precise location of the deuterium atoms within the molecular structure of this compound. Specifically, ¹H (proton) and ²H (deuterium) NMR spectroscopy are employed for this purpose.
In a ¹H NMR spectrum of the unlabeled compound, the methyl group at the 3-position of the pyrazole ring would exhibit a characteristic singlet signal. In the ¹H NMR spectrum of this compound, the intensity of this signal would be significantly diminished or absent, depending on the isotopic purity. The disappearance of this proton signal is a strong indication that the deuterium atoms have been incorporated at the intended position.
Conversely, a ²H NMR spectrum would show a signal at the chemical shift corresponding to the 3-methyl position, directly confirming the presence of deuterium at this site. The integration of this signal can also provide a quantitative measure of the deuterium incorporation. Furthermore, ¹³C NMR spectroscopy can be used as a complementary technique. The carbon atom attached to the deuterium atoms (the CD3 group) will show a characteristic multiplet signal due to C-D coupling, and its chemical shift will be slightly different from that of a CH3 group, providing further evidence for the position of the isotopic label.
NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~2.2 | s (reduced intensity) | 3-CH₃ (residual) |
| ²H | ~2.2 | s | 3-CD₃ |
| ¹³C | ~12 | m | 3-CD₃ |
This table presents expected NMR data for the verification of deuterium placement. Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
State of the Art Analytical Research Methodologies and Applications
Development and Validation of Bioanalytical Assays Utilizing 4-Desmethyl-3-methyl Celecoxib-d4
The development of robust bioanalytical assays is paramount for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of modern quantitative analysis, particularly in mass spectrometry-based methods. clearsynth.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Optimization
LC-MS/MS has emerged as the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and speed. payeshdarou.irresearchgate.net The optimization of these methods is a multi-faceted process aimed at achieving reliable and reproducible results. payeshdarou.ir
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection technique used in tandem mass spectrometry. It involves the selection of a specific precursor ion and a corresponding product ion for the analyte and the internal standard. For 4-Desmethyl-3-methyl Celecoxib (B62257) and its deuterated internal standard, this compound, the selection of appropriate MRM transitions is a critical first step in method development.
The process begins with the infusion of individual standard solutions of the analyte and the internal standard into the mass spectrometer to determine the precursor ions, which typically correspond to the protonated molecules [M+H]⁺ in positive ionization mode or deprotonated molecules [M-H]⁻ in negative ionization mode. Subsequently, collision-induced dissociation (CID) is performed to identify the most stable and abundant product ions. The selection of unique and intense MRM transitions for both the analyte and the internal standard minimizes potential crosstalk and ensures the specificity of the assay.
Table 1: Illustrative MRM Transitions for 4-Desmethyl-3-methyl Celecoxib and its d4-labeled Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 4-Desmethyl-3-methyl Celecoxib | 382.1 | 316.1 | Positive |
| This compound | 386.1 | 320.1 | Positive |
Note: The specific m/z values can vary slightly depending on the instrument and experimental conditions. The data presented is illustrative.
Effective chromatographic separation is essential to resolve the analyte and its internal standard from endogenous matrix components and potential isomers. mdpi.comdntb.gov.ua Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely employed for this purpose. nih.govmdpi.com
UPLC, with its use of smaller particle size columns (typically sub-2 µm), offers several advantages over traditional HPLC, including higher resolution, improved sensitivity, and faster analysis times. mdpi.comnih.gov The choice of stationary phase is critical for achieving optimal separation. Reversed-phase columns, such as C18 and C8, are commonly used for the analysis of celecoxib and its metabolites. mdpi.comnih.gov In some cases, phenyl or chiral stationary phases may be necessary to resolve positional isomers. mdpi.comdntb.gov.ua
The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is carefully optimized to achieve the desired retention and peak shape. nih.govresearchgate.net Gradient elution is often preferred over isocratic elution to effectively separate multiple components with varying polarities within a reasonable timeframe. nih.gov
Table 2: Comparison of Typical HPLC and UPLC Chromatographic Conditions
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 10-15 min | 2-5 min |
| Column Temperature | Ambient or slightly elevated | 40-50 °C |
This table provides a general comparison; specific conditions are method-dependent.
The matrix effect, which is the suppression or enhancement of ionization of the analyte by co-eluting endogenous components from the biological matrix, is a significant challenge in LC-MS/MS bioanalysis. nih.govusgs.gov It can adversely affect the accuracy, precision, and sensitivity of the assay. innovareacademics.in Therefore, a thorough assessment and mitigation of the matrix effect are crucial during method validation.
The matrix effect is typically evaluated by comparing the peak response of the analyte in a post-extraction spiked blank matrix sample with the response of the analyte in a neat solution at the same concentration. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. semanticscholar.org Since the internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, the ratio of the analyte peak area to the internal standard peak area remains constant, ensuring accurate quantification. semanticscholar.org
Other strategies to mitigate matrix effects include optimizing the sample preparation procedure (e.g., using solid-phase extraction or liquid-liquid extraction to remove interfering components), modifying the chromatographic conditions to separate the analyte from matrix interferences, and using a different ionization source or mode. innovareacademics.in
Gas Chromatography-Mass Spectrometry (GC-MS) Considerations
While LC-MS/MS is the predominant technique for the analysis of celecoxib and its metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly after appropriate derivatization. thomastobin.comnih.gov Celecoxib and its metabolites are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is required to increase their volatility and thermal stability. thomastobin.com Common derivatization reagents include silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or methylating agents like trimethylanilinium hydroxide (B78521) (TMAH). thomastobin.com
However, the need for derivatization adds complexity and potential for variability to the analytical workflow. Furthermore, LC-MS/MS generally offers better sensitivity and is more suitable for the analysis of a wider range of metabolites, including conjugated forms, without the need for hydrolysis. For these reasons, GC-MS is less commonly used for the routine bioanalysis of celecoxib and its metabolites in modern research. hmdb.ca
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and is considered a primary ratio method. It relies on the use of a known amount of an isotopically labeled internal standard, such as this compound, which is added to the sample prior to any processing steps.
By measuring the ratio of the signal from the unlabeled analyte to the signal from the labeled internal standard, the exact amount of the analyte in the original sample can be determined with high precision and accuracy, as it corrects for any losses during sample preparation and analysis. This makes IDMS, in conjunction with LC-MS/MS, the reference method for the absolute quantification of 4-Desmethyl-3-methyl Celecoxib in various biological matrices, providing a benchmark for other analytical methods.
Role as an Internal Standard in Quantitative Pharmacokinetic and Metabolic Research
Deuterium-labeled compounds, such as this compound, are invaluable tools in modern analytical research, particularly in the field of pharmacokinetics. Their utility as internal standards stems from their chemical similarity to the analyte of interest, coupled with a distinct mass difference that allows for precise differentiation using mass spectrometry. This ensures accurate quantification of the drug and its metabolites in complex biological matrices. The stable isotope-labeled internal standard co-elutes with the analyte during chromatographic separation, experiencing similar extraction recovery and ionization efficiency, thereby correcting for variations in sample preparation and instrument response.
Calibration Curve Development and Linearity Assessment
In quantitative bioanalysis, the development of a robust calibration curve is fundamental for accurate drug concentration measurement. This compound, as an internal standard, plays a pivotal role in this process. A series of calibration standards are prepared with known concentrations of the analyte (celecoxib) and a constant concentration of the internal standard. The response ratio of the analyte to the internal standard is then plotted against the analyte concentration to construct the calibration curve.
Linearity is a critical parameter, demonstrating that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. For instance, in the quantification of celecoxib, a linear relationship is often observed over a wide concentration range, as evidenced by a high correlation coefficient (R²) typically exceeding 0.99. bmuv.deumweltbundesamt.de This indicates a strong and reliable correlation between the measured signal and the actual drug concentration. The use of a deuterated internal standard like this compound helps to ensure the linearity and reliability of the calibration curve by compensating for any potential variability during the analytical process. ru.nl
Precision, Accuracy, and Sensitivity Determination in Biological Matrices
The validation of a bioanalytical method requires rigorous assessment of its precision, accuracy, and sensitivity. This compound is instrumental in these evaluations.
Precision refers to the closeness of repeated measurements of the same sample and is typically expressed as the relative standard deviation (%RSD). Both intra-day (repeatability) and inter-day precision are assessed to ensure the method's reproducibility over time. uc.pt For example, a validated LC-MS/MS method for celecoxib demonstrated intra-day and inter-day precision values well within acceptable limits, often below 15%. researchgate.net
Accuracy measures the closeness of the mean test results to the true concentration of the analyte. It is determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and comparing the measured concentrations to the nominal values. The use of this compound helps to achieve high accuracy, with recovery values typically falling within the range of 85-115%. researchgate.netmdpi.com
Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable precision and accuracy. The LLOQ for celecoxib in various biological matrices can be in the low ng/mL range, demonstrating the high sensitivity of modern analytical techniques that employ deuterated internal standards. researchgate.net
Table 1: Illustrative Validation Parameters for a Celecoxib Bioanalytical Method Using a Deuterated Internal Standard
| Parameter | Typical Acceptance Criteria | Example Finding |
| Linearity (R²) | ≥ 0.99 | > 0.998 mdpi.com |
| Intra-day Precision (%RSD) | < 15% | 1.92% - 7.08% researchgate.net |
| Inter-day Precision (%RSD) | < 15% | 0.08% - 3.43% researchgate.net |
| Accuracy (% Recovery) | 85% - 115% | 98.0% - 101.5% mdpi.com |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1.5 ng/mL researchgate.net |
Impurity Profiling and Characterization in Celecoxib-Related Preparations
The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products are critical for ensuring their quality, safety, and efficacy. Regulatory agencies like the ICH and FDA have strict guidelines for impurity profiling. researchgate.net 4-Desmethyl-3-methyl Celecoxib is itself considered a process-related impurity of celecoxib. cymitquimica.com
Methodologies for Detection and Quantification of Related Substances
Various analytical techniques are employed for the detection and quantification of celecoxib and its related impurities. High-performance liquid chromatography (HPLC) is the most widely used method, often coupled with UV or mass spectrometry (MS) detection. farmaciajournal.comnih.govmdpi.com Reversed-phase HPLC methods are commonly developed to separate celecoxib from its impurities. farmaciajournal.commdpi.com
The development of a stability-indicating HPLC method is crucial to separate the drug from its degradation products formed under various stress conditions such as acid, base, oxidation, heat, and light. farmaciajournal.comoup.com These methods must be validated for specificity, linearity, precision, accuracy, and sensitivity to ensure reliable quantification of impurities. farmaciajournal.comoup.com The limit of detection (LOD) and limit of quantitation (LOQ) for celecoxib impurities are often in the µg/mL range. researchgate.net
Structural Elucidation of Process-Related Impurities and Degradants
The structural elucidation of unknown impurities is a challenging but essential aspect of drug development. When an impurity is detected, its structure must be determined to assess its potential toxicity. Hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS), are powerful tools for this purpose. nih.govresearchgate.net These techniques provide information about the molecular weight and fragmentation pattern of the impurity, which aids in its structural identification.
In the case of celecoxib, several process-related impurities and degradation products have been identified and characterized. nih.govresearchgate.net For instance, impurities can arise from the starting materials, intermediates, or by-products of the synthesis process. Degradation products can form due to the drug's instability under certain environmental conditions. Once the structure of an impurity is proposed based on spectral data, it is often confirmed by synthesizing the impurity and comparing its properties to the isolated substance. nih.gov
Application in Reference Standard Qualification and Certification
Reference standards are highly purified substances used as a benchmark for evaluating the quality of APIs and pharmaceutical products. 4-Desmethyl-3-methyl Celecoxib, as a known impurity of celecoxib, is available as a reference standard from various suppliers. cymitquimica.comlgcstandards.com The qualification and certification of these reference standards are critical to ensure their identity, purity, and potency.
The process of qualifying a reference standard involves comprehensive characterization using a battery of analytical techniques, including HPLC for purity determination, mass spectrometry for identity confirmation, and other spectroscopic methods like NMR for structural verification. The purity of the reference standard is often determined to be greater than 95% by HPLC. lgcstandards.com Certified reference materials provide traceability and ensure the reliability of analytical results across different laboratories.
In Vitro and Ex Vivo Metabolic Research Investigations
Elucidation of Metabolic Pathways in Hepatic Microsomes and Hepatocytes
The liver is the primary site of drug metabolism, and in vitro systems such as hepatic microsomes and hepatocytes are invaluable tools for elucidating the metabolic pathways of new chemical entities. For celecoxib (B62257), the non-deuterated parent compound of 4-Desmethyl-3-methyl Celecoxib-d4, these systems have revealed a two-phase metabolic process.
Identification of Phase I Biotransformation Pathways (e.g., hydroxylation, demethylation)
Phase I biotransformation of celecoxib predominantly involves oxidation. The primary metabolic route is the hydroxylation of the methyl group on the pyrazole (B372694) ring to form hydroxycelecoxib. clinpgx.orgnih.govpharmgkb.org This reaction is principally catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4. clinpgx.orgnih.govpharmgkb.org Following this initial hydroxylation, the hydroxycelecoxib is further oxidized to a carboxylic acid derivative. clinpgx.orgpharmgkb.org Studies have also indicated a potential role for CYP2D6 in celecoxib hydroxylation. researchgate.net
The introduction of deuterium (B1214612) atoms at the 4-desmethyl and 3-methyl positions, as in this compound, is a common strategy to alter metabolic profiles. Deuteration can lead to a kinetic isotope effect, where the C-D bond is stronger than a C-H bond, making it more difficult for metabolic enzymes to break. This can effectively suppress metabolism at the deuterated site. nih.gov Therefore, it is anticipated that the rate of hydroxylation at the deuterated methyl group of this compound would be significantly reduced compared to the non-deuterated celecoxib.
Identification of Phase II Conjugation Reactions (e.g., glucuronidation)
Following Phase I oxidation, the resulting carboxylic acid metabolite of celecoxib can undergo Phase II conjugation. The primary conjugation reaction is glucuronidation, where glucuronic acid is attached to the carboxylic acid metabolite, forming a more water-soluble and readily excretable compound. clinpgx.orgpharmgkb.org The enzymes responsible for this step are UDP-glucuronosyltransferases (UGTs). nih.govpharmgkb.org Given that the deuteration in this compound is on the methyl group, it is not expected to directly interfere with the glucuronidation of the carboxylated metabolite, should it be formed.
Enzyme Kinetics Studies of Metabolic Transformations
Enzyme kinetics studies are crucial for quantifying the efficiency of metabolic pathways and predicting in vivo clearance.
Determination of Apparent Michaelis-Menten Constants (Km) and Maximum Reaction Velocities (Vmax)
For the parent compound celecoxib, Michaelis-Menten kinetics have been determined for the primary hydroxylation reaction. While specific values for this compound are not available, the data for celecoxib provides a baseline.
| Enzyme/System | Apparent Km (μM) | Apparent Vmax (nmol/min/mg protein) |
| Recombinant CYP2D6 | 67.2 | 1.33 (μM/min) |
Data for celecoxib hydroxylation.
It is important to note that these values are for the non-deuterated parent compound. Due to the kinetic isotope effect, the Vmax for the hydroxylation of this compound is expected to be lower than that of celecoxib, while the Km may or may not be significantly altered.
Intrinsic Clearance Rate Calculations
Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific substrate and is calculated as the ratio of Vmax to Km. While a specific CLint for this compound has not been reported, studies on other deuterated celecoxib derivatives have shown that deuteration effectively suppresses metabolism, leading to a lower intrinsic clearance. nih.gov
Species-Specific Metabolic Differences in Non-Human Models (e.g., rodent, canine)
The metabolism of drugs can vary significantly between species, which has important implications for preclinical drug development. Studies on celecoxib have revealed notable species-specific differences in its metabolism and excretion. nih.gov
The primary biotransformation of celecoxib across species, including mouse, rabbit, dog, and monkey, involves the oxidation of the aromatic methyl group to form a hydroxymethyl metabolite, which is then further oxidized to a carboxylic acid analog. nih.gov The carboxylic acid metabolite is the major product found in the urine and feces of these species. nih.gov
However, some key differences have been observed:
Rabbit: In addition to the primary metabolites, rabbits also produce a metabolite from the hydroxylation of the phenyl ring and a glucuronide conjugate of the carboxylic acid metabolite. nih.gov
Mouse: In female mice, the excretion of radioactivity from labeled celecoxib was equally distributed between urine and feces, whereas in male mice, as with other species, feces were the primary route of excretion. nih.gov
Dog: The disposition of celecoxib can differ between extensive and poor metabolizers within the canine population. nih.gov
Comparative Metabolic Profiles Across Animal Species
The metabolism of celecoxib and its analogs has been shown to be extensively studied across various animal species, revealing both similarities and notable differences in metabolic pathways. bohrium.com While celecoxib is generally metabolized extensively in all species studied, the specific metabolite profiles can vary. bohrium.com For instance, studies using radiolabelled celecoxib have demonstrated that in rabbits, two primary metabolic pathways exist, whereas in mice, there are gender-dependent differences in the major circulating metabolites. bohrium.com In monkeys, the carboxylic acid metabolite is a predominant circulating component. bohrium.com
Research on a deuterated analog of a celecoxib derivative, [D2,18F]5a, indicated that deuteration effectively slows down metabolic transformation. nih.gov This was observed in both in vitro and in vivo settings. nih.gov In murine liver microsomes, time-dependent degradation of the deuterated compound was slower compared to its non-deuterated counterpart, a finding that was consistent with in vivo metabolism data. nih.gov
In vitro studies with primary and cryopreserved hepatocytes from rat, dog, monkey, and human have shown a good correlation with in vivo findings, with the carboxylic acid (M2) being the major metabolite identified. researchgate.net This consistency across in vitro and in vivo models underscores the utility of these systems in predicting metabolic outcomes in different species.
Table 1: Comparative In Vitro Metabolism of a Deuterated Celecoxib Derivative
| Species | Key Finding | Reference |
| Murine | Deuteration decelerates metabolic transformation in liver microsomes. | nih.gov |
| Rat | Good agreement between in vitro hepatocyte and in vivo metabolite profiles. | researchgate.net |
| Dog | In vitro hepatocyte studies align with in vivo metabolic data. | researchgate.net |
| Monkey | In vitro hepatocyte studies are consistent with in vivo findings. | researchgate.net |
| Human | In vitro hepatocyte data correlates well with in vivo metabolite identification. | researchgate.net |
In Vivo Metabolite Profiling in Animal Excreta and Tissues
In vivo studies provide a comprehensive picture of a drug's metabolic fate by analyzing its metabolites in various biological matrices. For celecoxib and its derivatives, excretion routes and metabolite distribution have been characterized in several animal models.
Following administration of radiolabelled celecoxib, the primary route of excretion of radioactivity in dogs and monkeys is through the feces. bohrium.com In mice and rabbits, excretion is nearly complete within 48 hours, with notable gender differences in mice, where females exhibit higher urinary excretion. bohrium.com
Studies with a deuterated and 18F-labeled celecoxib derivative, [D2,18F]5a, revealed that excretion into the intestine and urinary bladder are dominant factors in its metabolic fate. nih.gov The parent drug, celecoxib, is known to be metabolized to a hydroxyl form, which is then oxidized to a carboxyl derivative and can be further conjugated to an O-glucuronide. nih.gov The deuterated analog, [D2,18F]5a, demonstrated a faster blood clearance compared to its non-deuterated counterpart, which is thought to be due to a metabolic shift towards more extensive oxidation to the carboxylic acid and subsequent excretion. nih.gov
A sensitive UPLC-MS/MS method has been developed for the quantification of celecoxib and its metabolites in rat blood, which has been successfully applied to pharmacokinetic studies. nih.govnih.gov This method allowed for the determination of blood concentrations of celecoxib and its metabolites M2 (carboxycelecoxib) and M3 (hydroxycelecoxib). nih.govnih.gov These studies also highlighted the preferential distribution of celecoxib and its metabolites M2 and M3 in blood cells compared to plasma, suggesting that whole blood analysis provides a more accurate representation of their in vivo profiles. nih.govnih.gov
Table 2: In Vivo Metabolite Distribution of Celecoxib and its Derivatives
| Species | Matrix | Key Metabolites Identified | Primary Excretion Route | Reference |
| Rat | Blood | Carboxycelecoxib (M2), Hydroxycelecoxib (M3) | Feces/Urine | nih.govnih.gov |
| Dog | Feces, Urine | Hydroxymethyl and Carboxylic Acid Metabolites | Feces | bohrium.com |
| Monkey | Feces, Urine | Carboxylic Acid Metabolite | Feces | bohrium.com |
| Mouse | Feces, Urine | Gender-specific differences | Feces/Urine | bohrium.com |
| Rabbit | Feces, Urine | Two primary metabolic pathways | Feces/Urine | bohrium.com |
Isotopic Tracer Studies for Pathway Elucidation
The use of stable isotopes, such as deuterium, serves as a powerful tool in drug metabolism research. medchemexpress.com Isotopic labeling allows for the tracing of metabolic pathways and can influence the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com
Tracing the Metabolic Fate of Deuterated Methyl Groups
Deuteration of a methyl group, a common site of metabolic oxidation, can significantly alter the metabolic pathway of a compound. The replacement of hydrogen with deuterium in the N-methyl group of enzalutamide (B1683756), for example, was shown to retard the major metabolic pathway of N-demethylation. nih.gov This led to increased systemic exposure of the deuterated analog in rats. nih.gov The study proposed that enzalutamide is primarily metabolized through a "parent→M2→M1" pathway, and deuteration of the N-methyl group impeded this process due to the stronger carbon-deuterium bond. nih.gov
While specific studies on the metabolic fate of the deuterated methyl group in this compound are not detailed in the provided results, the principles observed with other deuterated compounds like imatinib (B729) and enzalutamide are highly relevant. nih.govnih.govresearchgate.net For imatinib, the N-trideuteromethyl analogue showed reduced N-demethylation in vitro, consistent with a deuterium isotope effect. nih.govresearchgate.net
Investigating Deuterium Isotope Effects on Metabolism
The kinetic deuterium isotope effect (KDIE) is a phenomenon where the replacement of hydrogen with deuterium at a metabolic site slows down the rate of bond cleavage, thereby altering the drug's metabolism. nih.govresearchgate.net This strategy has been explored to improve the pharmacokinetic properties of various drugs. nih.gov
For a deuterated celecoxib derivative, [D2,18F]5a, deuteration was found to be beneficial as it effectively decelerated metabolic transformation without compromising its biological activity. nih.gov In vitro studies with rat and human liver microsomes on other deuterated compounds have demonstrated a reduced rate of metabolism compared to their non-deuterated counterparts. nih.govnih.govresearchgate.net For instance, the deuterated analog of enzalutamide, d3-ENT, showed significantly lower intrinsic clearance in both rat and human liver microsomes. nih.gov
However, it is important to note that the in vitro deuterium isotope effect does not always translate directly to in vivo outcomes. nih.govresearchgate.net Factors such as the contribution of different enzymes to metabolic clearance and species-specific differences in systemic clearance mechanisms can influence the in vivo pharmacokinetic profile. nih.gov Therefore, a thorough understanding of the enzyme kinetics and systemic clearance is crucial for predicting the in vivo consequences of deuteration. nih.gov
Enzymology and Mechanistic Elucidation of Biotransformation
Identification and Characterization of Cytochrome P450 (CYP) Isoforms Involved
The metabolism of celecoxib (B62257) is principally mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. drugbank.combohrium.com Extensive research has identified CYP2C9 as the major enzyme responsible for the initial oxidative step. nih.govnih.govdrugsporphyria.net While CYP2C9 plays the primary role, other isoforms such as CYP3A4 and CYP2C8 also contribute to a lesser extent. drugbank.comnih.gov Some studies suggest a possible minor contribution from CYP2D6 as well. drugbank.comdrugbank.com The genetic polymorphism of CYP2C9 is a significant factor influencing the pharmacokinetics of celecoxib. nih.govpharmgkb.org Individuals with genetic variants that result in decreased CYP2C9 activity, known as poor metabolizers, may exhibit significantly higher plasma concentrations of the drug due to reduced metabolic clearance. drugbank.comnih.gov
Studies utilizing recombinant, cDNA-expressed human CYP isoforms have been instrumental in pinpointing the specific enzymes responsible for celecoxib metabolism. These in vitro experiments have confirmed that CYP2C9 is the main catalyst for the hydroxylation of the methyl group of celecoxib. fda.govnih.gov
Incubation studies with recombinant enzymes have also elucidated the impact of genetic variants of CYP2C9 on metabolic activity. For instance, the CYP2C93 allele is associated with a markedly reduced rate of celecoxib hydroxylation compared to the wild-type CYP2C91 allele. nih.govbohrium.com In one study, the intrinsic clearance (Vmax/Km) of celecoxib hydroxylation by the yeast-expressed CYP2C9.3 variant was found to be significantly lower than that of the CYP2C9.1 variant. nih.gov Similarly, the Vmax/Km ratio for celecoxib methyl hydroxylation was reduced by 90% in the presence of recombinant CYP2C93 compared to the wild-type CYP2C91. nih.govbohrium.com The CYP2C92 variant also shows reduced activity, but the effect is less pronounced than that of CYP2C93. nih.govbohrium.com
Table 1: Kinetic Parameters of Celecoxib Hydroxylation by Recombinant CYP2C9 Variants
| CYP2C9 Variant | Vmax/Km (Relative %) | Change vs. Wild-Type |
|---|---|---|
| CYP2C9*1 (Wild-Type) | 100% | - |
| CYP2C9*2 | 66% | 34% decrease |
| CYP2C9*3 | 10% | 90% decrease |
Data derived from in-vitro studies with cDNA-expressed recombinant proteins. nih.govbohrium.com
Further studies with human liver microsomes from genotyped donors have corroborated these findings, showing a significant decrease in the rate of hydroxycelecoxib formation in samples carrying the CYP2C9*3 allele. nih.gov While CYP2C9 is the primary metabolizer, studies where CYP2C9 and CYP3A4 activities were inhibited have revealed that CYP2D6 can also contribute to celecoxib hydroxylation, particularly in individuals with reduced CYP2C9 function. drugbank.comresearchgate.net
Chemical inhibition studies are a cornerstone in identifying the contribution of specific CYP isoforms to drug metabolism. The use of potent and selective inhibitors has confirmed the primary role of CYP2C9 in celecoxib's biotransformation. For example, sulfaphenazole, a known selective inhibitor of CYP2C9, significantly inhibits the formation of hydroxycelecoxib in human liver microsomes. nih.gov Concomitant administration of fluconazole, a potent CYP2C9 inhibitor, has been shown to cause a substantial increase in celecoxib plasma concentrations in vivo. fda.gov
Conversely, in vitro studies indicate that celecoxib itself can act as an inhibitor of other CYP isoforms. While it is a substrate for CYP2C9, it does not significantly inhibit CYP2C9, CYP2C19, or CYP3A4. drugsporphyria.netfda.gov However, it has been identified as a moderately potent inhibitor of CYP2D6. nih.govfda.govpharmgkb.org This raises the potential for drug-drug interactions when celecoxib is co-administered with drugs that are primarily metabolized by CYP2D6. pharmgkb.org Co-administration with CYP2C9 inducers, such as rifampin, may lead to reduced efficacy of celecoxib. nih.gov
Role of Other Drug-Metabolizing Enzymes (e.g., Alcohol Dehydrogenase)
Following the initial CYP-mediated hydroxylation of the methyl group to form hydroxycelecoxib, the metabolic cascade continues with further oxidation. This subsequent step is not catalyzed by CYP enzymes but by cytosolic alcohol dehydrogenases (ADHs). nih.govpharmgkb.org Specifically, studies have identified that ADH1 and ADH2 are responsible for the oxidation of hydroxycelecoxib to its corresponding carboxylic acid metabolite, carboxycelecoxib. nih.govpharmgkb.org
In vitro experiments have demonstrated that both recombinant ADH1 and ADH2 can catalyze this reaction, with ADH2 showing a higher catalytic efficiency (a lower apparent Km value) than ADH1. nih.gov However, given that ADH1 is expressed at higher levels in the liver, the in vivo contribution of each isoform is complex to predict. nih.gov The enzyme responsible for the final oxidation step from the aldehyde intermediate to the carboxylic acid has been postulated to be an aldehyde dehydrogenase, similar to the metabolic pathway of another CYP2C9 substrate, tolbutamide. nih.gov
Table 2: Apparent Kinetic Constants for Hydroxycelecoxib Oxidation by Recombinant Alcohol Dehydrogenase (ADH) Isoforms
| Enzyme | Apparent Km (µM) |
|---|---|
| ADH1 | 42 |
| ADH2 | 10 |
| ADH3 | No Activity |
Data from in-vitro analysis using purified recombinant enzymes. nih.gov
Mechanistic Insights into Demethylation Processes
This hydroxylation is a typical P450-mediated reaction involving the activation of molecular oxygen and the insertion of one oxygen atom into the C-H bond of the methyl group. The subsequent oxidation of the alcohol to an aldehyde and then to a carboxylic acid is carried out by dehydrogenases, as detailed previously. nih.gov Studies have also investigated the potential for demethylation at other positions, such as the sulfonamide group, but the primary pathway remains the oxidation of the tolyl-methyl group. The deuteration in 4-Desmethyl-3-methyl Celecoxib-d4 is typically for analytical purposes and does not fundamentally alter the chemical mechanism of demethylation. However, the position of the methyl group (at position 3 instead of 4 as in celecoxib) would present the CYP enzymes with a different substrate orientation, potentially altering the kinetics of the reaction.
In some contexts, demethylation can also refer to the removal of a methyl group from a nitrogen or oxygen atom. In the case of celecoxib, this is not the primary metabolic route. However, studies on tumor suppressor genes have explored the effect of celecoxib on DNA demethylation, which is a separate epigenetic mechanism unrelated to the drug's own biotransformation. nih.gov
Structure-Activity Relationships (SAR) in Metabolic Stability and Enzyme Interaction
The p-methyl group on the tolyl ring is the primary site of metabolic attack. researchgate.net Structure-activity relationship studies on celecoxib analogs have shown that modification of this part of the molecule can significantly impact metabolic stability. For instance, replacing the methyl group with other substituents can either block or enhance metabolism. The position of this methyl group is also critical. In the case of this compound, the methyl group is at the meta position (position 3) of the phenyl ring, as opposed to the para position (position 4) in celecoxib. This shift in position would alter the molecule's presentation to the active site of CYP2C9. The active site of CYP2C9 has specific constraints, and the repositioning of the primary metabolic site could lead to altered affinity (Km) and/or turnover rate (Vmax). nih.govbohrium.com
SAR studies on various COX-2 inhibitors have highlighted that the presence and nature of substituents on the phenyl rings influence both COX-2 selectivity and metabolic fate. brieflands.com For celecoxib, the sulfonamide moiety is also important for its interaction with both COX-2 and metabolizing enzymes. nih.gov Studies comparing celecoxib with rofecoxib, which has a methanesulfonylphenyl group, indicate that this difference contributes to variations in their metabolic profiles and other properties. nih.govresearchgate.net The development of analogs often involves modifying the metabolically labile sites to improve pharmacokinetic properties, and the tolyl-methyl group of celecoxib is a key target for such modifications. acs.org
Advanced Research Applications and Future Perspectives
Application in Quantitative Metabolomics and Proteomics Research
Stable isotope-labeled internal standards are fundamental to achieving accurate quantification in metabolomics and proteomics, as they help correct for variability during sample preparation and analysis. kcasbio.comacanthusresearch.com The chemical and physical properties of a deuterated standard are nearly identical to its unlabeled counterpart, ensuring similar behavior during extraction and chromatographic separation, yet its increased mass allows it to be distinguished by a mass spectrometer. acanthusresearch.com
Targeted Analysis of Endogenous and Exogenous Metabolites
In targeted metabolomics, 4-Desmethyl-3-methyl Celecoxib-d4 serves as an ideal internal standard for the precise quantification of its non-labeled analog, 4-Desmethyl-3-methyl Celecoxib (B62257). This is particularly crucial in pharmacokinetic studies that track the metabolic fate of celecoxib. researchgate.net By adding a known amount of the d4-labeled standard to a biological sample (e.g., plasma or urine), researchers can accurately measure the concentration of the endogenously formed metabolite. kcasbio.comnih.gov This technique, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies on the unique mass-to-charge (m/z) ratio of the analyte and the standard. nih.gov
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively normalizes variations caused by matrix effects, where other molecules in a complex sample can suppress or enhance the ionization of the target analyte. kcasbio.comnih.gov
Table 1: Illustrative LC-MS/MS Parameters for Targeted Analysis This table is based on the principles of mass spectrometry for analogous compounds.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
|---|---|---|---|
| 4-Desmethyl-3-methyl Celecoxib | 380.1 | 316.3 | Analyte Quantification |
| This compound | 384.1 | 320.3 | Internal Standard |
Pathway Mapping in Biological Systems Using Isotope Tracers
While primarily used as an internal standard, the principles of isotope labeling embodied by this compound are central to metabolic pathway mapping. In such studies, a deuterated version of the parent drug (celecoxib) would be administered to an in vivo or in vitro system. Mass spectrometry is then used to trace the path of the deuterium (B1214612) label as the drug is metabolized. The appearance of a deuterated metabolite, such as this compound, confirms that it is a product of the parent drug and helps to elucidate the specific biotransformation pathways. researchgate.net This approach provides definitive evidence of metabolic routes, distinguishing drug-derived metabolites from endogenous compounds.
Development of Novel Analytical Assays for Biomarker Discovery in Disease Models
The discovery and validation of biomarkers are critical for diagnosing diseases, monitoring progression, and assessing therapeutic response. The development of robust and reliable analytical assays is a prerequisite for this process. clearsynth.com this compound is essential for creating highly accurate quantitative assays for its unlabeled counterpart, should it be investigated as a potential biomarker.
For instance, if the metabolism of celecoxib is altered in a particular disease state, the levels of its metabolites could serve as biomarkers. A validated LC-MS/MS method using this compound as an internal standard would ensure that measurements are precise and reproducible across different samples and laboratories, which is a fundamental requirement for the clinical validation of any biomarker. nih.govnih.gov
Mechanistic Investigations of Drug-Drug Interactions (DDIs) using In Vitro Models
Drug-drug interactions (DDIs) represent a significant concern in clinical practice and can lead to adverse events or therapeutic failure. nih.gov Many DDIs occur when one drug alters the metabolism of another, often by inhibiting or inducing cytochrome P450 (CYP) enzymes. nih.gov Celecoxib is primarily metabolized by CYP2C9. nih.gov
In vitro models, such as human liver microsomes, are commonly used to investigate the potential for DDIs. In these experiments, this compound would be used as an internal standard to accurately quantify the formation of the 4-Desmethyl-3-methyl Celecoxib metabolite from the parent drug. nih.govresearchgate.net By incubating celecoxib with liver microsomes in the presence and absence of a potential interacting drug, researchers can determine if the co-administered drug affects the rate of metabolite formation. A significant decrease in metabolite production would suggest inhibition of the metabolic pathway, signaling a potential DDI.
Table 2: Illustrative In Vitro DDI Study Design This table outlines a conceptual experimental setup.
| Condition | Components | Measurement | Interpretation |
|---|---|---|---|
| Control | Celecoxib + Liver Microsomes + NADPH | Baseline formation of 4-Desmethyl-3-methyl Celecoxib | Normal enzyme activity |
| Test | Celecoxib + Test Drug + Liver Microsomes + NADPH | Formation of 4-Desmethyl-3-methyl Celecoxib | Reduced formation indicates inhibition; Increased formation indicates induction |
Role in Drug Discovery and Development (DDRD) for Metabolic Stability Enhancement
A key goal in drug discovery is to design molecules with favorable pharmacokinetic properties, including appropriate metabolic stability. mdpi.com One established strategy to enhance metabolic stability is selective deuteration at sites on a molecule that are prone to metabolic attack. nih.govnih.gov This approach is based on the kinetic isotope effect, where the greater mass of deuterium forms a stronger chemical bond with carbon compared to hydrogen. This stronger C-D bond is more difficult for metabolic enzymes to break, thus slowing down the rate of metabolism.
Studies on other deuterated celecoxib derivatives have demonstrated the effectiveness of this strategy. For example, deuteration of a radiolabeled celecoxib analog was shown to effectively suppress its metabolic degradation both in vitro (in murine liver microsomes) and in vivo. nih.govrsc.org The deuterated compound was found to be the most stable derivative when compared to its non-deuterated and ethyl-substituted counterparts. nih.govrsc.org This enhanced stability can lead to a longer half-life and potentially improved bioavailability of a drug. nih.gov
Table 3: Comparative Metabolic Stability of Celecoxib Analogs in Murine Liver Microsomes Data based on findings for an analogous 18F-labeled celecoxib derivative. nih.gov
| Compound | Modification | Relative Metabolic Stability |
|---|---|---|
| Analog A | Non-deuterated | Baseline |
| Analog B | Deuterated | Significantly Increased |
| Analog C | Fluoroethyl-substituted | Intermediate |
Integration with In Silico Modeling for Predictive Metabolism Research
In silico (computational) models are increasingly used in drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. pjmhsonline.combiointerfaceresearch.com These models can predict which sites on a molecule are most likely to be metabolized and by which enzymes. nih.govresearchgate.net
However, the accuracy of these predictive models depends on high-quality experimental data for validation and refinement. Experimental data generated using this compound plays a vital role in this feedback loop. For instance, if an in silico model predicts that the 4-methyl group of celecoxib is a major site of CYP2C9-mediated metabolism, a subsequent in vitro experiment using human liver microsomes can be performed. By using this compound as an internal standard, the actual rate of formation of the corresponding metabolite can be precisely quantified. This experimental result can then be used to confirm the model's prediction and improve the algorithm for future predictions. This synergy between computational modeling and empirical testing accelerates the drug design and optimization cycle.
Emerging Analytical Techniques and Their Potential for this compound Research
The utility of this compound is poised to expand beyond its conventional role as an internal standard in routine bioanalytical assays. Advances in analytical instrumentation and methodologies are opening new avenues for its application, promising enhanced precision, sensitivity, and depth of analysis in pharmaceutical research. These emerging techniques leverage the unique properties of stable isotope-labeled compounds to overcome existing analytical challenges.
One of the foremost areas of potential is in high-resolution mass spectrometry (HRMS)-based metabolomics . nih.gov HRMS instruments, such as quadrupole time-of-flight (Q-TOF) and Orbitrap systems, provide exceptional mass accuracy and resolution, enabling the confident identification and quantification of metabolites in complex biological matrices. sterlingpharmasolutions.com In untargeted metabolomics studies, which aim to capture a broad snapshot of the metabolome, this compound can serve as a reliable internal standard to normalize for variations in sample preparation and instrument response, ensuring data quality and comparability across large-scale studies. thermofisher.com Its structural similarity to potential metabolites of celecoxib and related compounds makes it an ideal tool for ensuring accurate quantification in these comprehensive analyses.
Another significant application lies in advanced impurity profiling . Regulatory agencies are placing increasing emphasis on the identification and control of impurities in active pharmaceutical ingredients (APIs). biomedres.us High-resolution MS has become a powerful tool for detecting and characterizing unknown impurities, even at trace levels. sterlingpharmasolutions.com The use of this compound in isotope dilution mass spectrometry (IDMS) offers a primary method for the accurate quantification of related substance impurities. nih.govrsc.org By spiking the sample with a known amount of the deuterated standard, the precise concentration of the corresponding non-labeled impurity can be determined with high accuracy, overcoming matrix effects and ionization suppression that can plague other methods. thermofisher.com
Furthermore, the development of more sophisticated liquid chromatography-mass spectrometry (LC-MS) techniques, including hydrophilic interaction liquid chromatography (HILIC) and ultra-high-performance liquid chromatography (UHPLC), presents new opportunities. biomedres.usclinicallab.com These separation techniques, when coupled with tandem mass spectrometry, allow for the analysis of a wider range of analytes with improved speed and resolution. technologynetworks.com this compound is an indispensable tool in methods developed using these advanced separation technologies, ensuring robustness and accuracy in the quantification of celecoxib metabolites and related compounds.
The potential applications of this compound in emerging analytical techniques are summarized in the table below.
| Emerging Analytical Technique | Potential Application of this compound | Rationale and Benefits |
| High-Resolution Mass Spectrometry (HRMS) Metabolomics | Internal standard for untargeted and targeted metabolomics studies investigating the effects of celecoxib administration. | Provides accurate quantification of celecoxib metabolites against a complex biological background. nih.gov Enhances data reliability for biomarker discovery and pathway analysis. |
| Isotope Dilution Mass Spectrometry (IDMS) for Impurity Profiling | Quantitative analysis of 4-Desmethyl-3-methyl Celecoxib as a potential impurity or degradation product in celecoxib API. | Offers a high-accuracy method for quantifying impurities at trace levels, meeting stringent regulatory requirements. sterlingpharmasolutions.combiomedres.us Minimizes the impact of matrix effects on quantitative accuracy. |
| Advanced LC-MS/MS Methodologies (e.g., UHPLC, HILIC) | Internal standard for high-throughput bioanalytical methods for pharmacokinetic and drug metabolism studies. | Ensures precision and accuracy in rapid analytical methods. technologynetworks.com Co-elution with the analyte compensates for variations in ionization efficiency in complex matrices. |
| Quantitative Proteomics (e.g., SILAC, ICAT) | While not a direct application for this specific molecule, the principles of its use are foundational to stable isotope labeling in proteomics for quantifying protein expression changes upon drug treatment. | The use of stable isotopes is crucial for accurate quantitative comparisons in proteomics, a field that complements metabolomics in understanding a drug's mechanism of action. silantes.com |
As analytical technologies continue to evolve, the demand for high-purity, well-characterized stable isotope-labeled internal standards like this compound will undoubtedly increase. Its role is set to be critical in generating the high-quality, reproducible data necessary to advance drug development and ensure pharmaceutical product quality.
Q & A
Q. What are the validated synthetic pathways for 4-Desmethyl-3-methyl Celecoxib-d4, and how do they ensure isotopic purity?
Synthesis typically involves deuterium incorporation at specific positions using deuterated reagents (e.g., D₂O or deuterated alkyl halides) under controlled conditions. Key steps include:
- Substrate modification : Starting from 4-Desmethyl-3-methyl Celecoxib, deuterium is introduced via acid-catalyzed hydrogen-deuterium exchange or catalytic deuteration .
- Quality control : Isotopic purity (>98%) is confirmed using LC-MS or NMR spectroscopy, with attention to avoiding isotopic scrambling during purification .
- Validation : Batch consistency is verified through comparative pharmacokinetic assays against non-deuterated analogs .
Q. Which analytical techniques are most reliable for characterizing this compound in complex biological matrices?
Methodological priorities include:
- Chromatography : Reverse-phase HPLC or UPLC coupled with deuterium-specific detectors to distinguish isotopic variants .
- Mass spectrometry : High-resolution MS (e.g., Q-TOF) to confirm molecular weight (381.37 g/mol + 4 Da for d4) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR to verify deuterium substitution sites and quantify isotopic enrichment (>95%) .
Advanced Research Questions
Q. How does this compound retain COX-2 inhibitory activity compared to its parent compound, Celecoxib?
Mechanistic studies require:
- In vitro assays : COX-2 enzyme inhibition assays (IC₅₀ determination) using purified recombinant human COX-2, with Celecoxib as a positive control .
- Structural analysis : Molecular docking simulations to assess binding affinity changes due to desmethyl and deuterium modifications .
- Functional validation : Comparative prostaglandin E₂ (PGE₂) suppression assays in cell lines (e.g., HT-29 colon cancer cells) .
Q. How should researchers address contradictory data on the metabolic stability of deuterated Celecoxib analogs?
Contradictions arise from variability in:
- Deuterium isotope effects : Assess metabolic half-life in hepatocyte models (human vs. rodent) to identify species-specific CYP450 interactions .
- Experimental design : Standardize incubation conditions (pH, temperature) and controls (non-deuterated analogs) to isolate isotope effects .
- Data interpretation : Use meta-analysis frameworks (e.g., Supplementary Table 3B in ) to reconcile discrepancies across studies .
Q. What methodologies optimize the use of this compound in pharmacokinetic (PK) studies?
Key approaches include:
- Tracer design : Administer deuterated and non-deuterated analogs simultaneously via IV/oral routes to compare absorption and bioavailability .
- Sampling protocols : Frequent plasma sampling (0–48 hrs) with LC-MS/MS quantification to model AUC, Cmax, and t½ .
- Tissue distribution : Autoradiography or whole-body imaging in animal models to assess deuterated compound localization .
Q. What strategies ensure target specificity when studying this compound in inflammatory disease models?
To minimize off-target effects:
- Selectivity profiling : Screen against related enzymes (COX-1, FAAH) using activity-based protein profiling (ABPP) .
- Genetic controls : Use COX-2 knockout models or siRNA-mediated knockdown to confirm mechanism-dependent effects .
- Dose-response calibration : Establish EC₅₀ values in primary cell cultures (e.g., macrophages) to avoid non-specific inhibition at high concentrations .
Methodological Notes
- Data reproducibility : Document synthetic batches, storage conditions (-80°C in inert atmosphere), and analytical validation parameters (e.g., LOQ, LOD) .
- Ethical compliance : Adhere to informed consent protocols and adverse event reporting standards when using human-derived samples .
- Advanced tools : Leverage cheminformatics platforms (e.g., molecular dynamics simulations) to predict deuterium effects on drug-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
